molecular formula C13H18N2O3 B13746145 Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester CAS No. 101265-52-5

Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester

Cat. No.: B13746145
CAS No.: 101265-52-5
M. Wt: 250.29 g/mol
InChI Key: KKKOWMCMYOJAPU-UHFFFAOYSA-N
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Description

Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester is a chemical compound with the molecular formula C13H18N2O3. . This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various industries, including pharmaceuticals, agriculture, and chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester typically involves the reaction of carbanilic acid derivatives with dimethylcarbamoyl chloride and ethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Carbanilic acid derivative+Dimethylcarbamoyl chloride+EthanolCarbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester+HCl\text{Carbanilic acid derivative} + \text{Dimethylcarbamoyl chloride} + \text{Ethanol} \rightarrow \text{this compound} + \text{HCl} Carbanilic acid derivative+Dimethylcarbamoyl chloride+Ethanol→Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester+HCl

Industrial Production Methods

In industrial settings, the production of carbamates often involves the use of phosgene-free methods to enhance safety and environmental sustainability. One such method includes the reaction of amines with organic carbonates like dimethyl carbonate in the presence of catalysts such as iron-chrome catalysts . This method is advantageous as it avoids the use of toxic and corrosive phosgene.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbanilic acid and ethanol.

    Oxidation: The compound can be oxidized to form N-(dimethylcarbamoylmethyl)carbanilic acid.

    Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Alkyl or aryl halides in the presence of a base.

Major Products

    Hydrolysis: Carbanilic acid and ethanol.

    Oxidation: N-(dimethylcarbamoylmethyl)carbanilic acid.

    Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals and pesticides .

Comparison with Similar Compounds

Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester can be compared with other carbamate compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with enzymes and other biological molecules, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

101265-52-5

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl N-[2-(dimethylamino)-2-oxoethyl]-N-phenylcarbamate

InChI

InChI=1S/C13H18N2O3/c1-4-18-13(17)15(10-12(16)14(2)3)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3

InChI Key

KKKOWMCMYOJAPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1

Origin of Product

United States

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